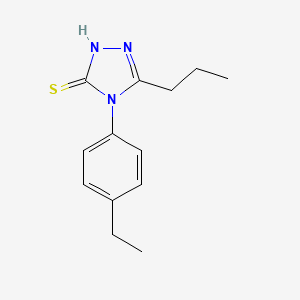

![molecular formula C16H18N2OS B4626793 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives and related thiazoline compounds involves strategic reactions under specific conditions. For example, thiocarboxamides undergo Michael addition onto chloro-cyclopropylideneacetates, followed by intramolecular substitution to afford spirocyclopropane-annelated thiazoline-4-carboxylates with yields ranging from 37−92% (Nötzel et al., 2001). Additionally, efficient synthesis of 5-amino-4-cyano derivatives by reacting thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine without any catalysts highlights the methodological advancements in this area (Gao et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, characterized by X-ray diffraction and spectroscopy, reveals intricate details about the spatial arrangement and bonding interactions within the molecule. For instance, the crystal and molecular structure analysis of certain derivatives emphasizes the importance of hydrogen bond interactions in stabilizing the structure (Prabhuswamy et al., 2016). Another study using density functional theory (DFT) methods provided insights into the molecular geometry, vibrational frequencies, and chemical shift values, showcasing the conformational flexibility and electronic properties of these compounds (Özdemir et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of thiazolyl cyclopropanecarboxamides encompasses a variety of reactions, including cycloadditions and substitutions, that afford diverse heterocyclic frameworks. For example, 1,3-dipolar cycloaddition reactions have been utilized for the synthesis of pyrazole derivatives from sydnones, demonstrating the versatility of these compounds in heterocyclic synthesis (Hunnur et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. The crystalline structure, determined by X-ray diffraction, reveals the molecular packing and intermolecular forces that influence the compound's physical state and stability.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential to undergo further chemical transformations, are foundational for understanding the compound's applications in synthesis and drug design. The study of N-acyl-2-aminothiazoles, for instance, highlights potent inhibitors with selective activity, showcasing the therapeutic potential of such compounds (Misra et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Efficient Access to Thiazoline-4-carboxylates : Research on thiocarboxamides, including compounds structurally similar to N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide, highlights their ability to undergo Michael addition to yield thiazoline-4-carboxylates. These derivatives serve as precursors to amino acids like cysteine, demonstrating the compound's utility in synthesizing bio-relevant molecules (Nötzel et al., 2001).

- Synthesis of Thiourea Derivatives : A study on cyclopropanecarboxylic acid derivatives showed the preparation of N-cyclopropanecarboxyl-N'-pyridin-2-yl thioureas, indicating potential biological activity and underlining the versatility of cyclopropane-containing compounds in chemical synthesis (Tian et al., 2009).

Biological Applications

- Anticancer Activity : Research involving thiadiazole scaffolds, similar in structure to the target compound, demonstrates significant anticancer activity against various human cancer cell lines. This suggests the potential of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide in developing anticancer agents (Tiwari et al., 2017).

- Antiviral Properties : Compounds carrying a cyclopropyl moiety have shown promising antiviral activity against influenza viruses, highlighting the potential of structurally related compounds in antiviral drug development (Göktaş et al., 2012).

Advanced Material Applications

- Dye Synthesis : The synthesis of heterocyclic aryl monoazo compounds, including thiazole-selenium disperse dyes for polyester fibers, demonstrates the application of cyclopropane and thiazole derivatives in material sciences. These compounds exhibit antimicrobial and antitumor activities, indicating their multifunctional use (Khalifa et al., 2015).

Eigenschaften

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-9-4-5-13(8-10(9)2)14-11(3)20-16(17-14)18-15(19)12-6-7-12/h4-5,8,12H,6-7H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNYVXZWGZCVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)

![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)

![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)

![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)